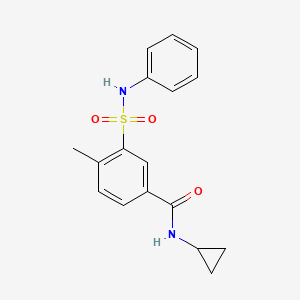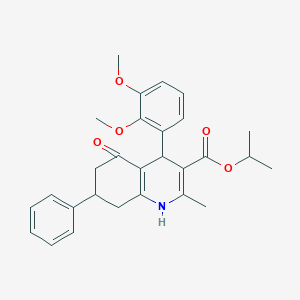![molecular formula C18H20Cl2O3 B4949294 1,2-dichloro-3-[4-(2-methoxy-4-methylphenoxy)butoxy]benzene](/img/structure/B4949294.png)
1,2-dichloro-3-[4-(2-methoxy-4-methylphenoxy)butoxy]benzene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,2-dichloro-3-[4-(2-methoxy-4-methylphenoxy)butoxy]benzene, commonly known as DCPB, is a chemical compound that has been extensively studied for its potential applications in scientific research. DCPB is a benzene derivative that is synthesized through a multi-step process, which involves the use of various reagents and solvents.
Wissenschaftliche Forschungsanwendungen
DCPB has been extensively studied for its potential applications in scientific research. It is commonly used as a ligand in the development of novel drugs and pharmaceuticals. DCPB has been shown to have potent anti-inflammatory and anti-cancer properties, making it a promising candidate for the treatment of various diseases.
Wirkmechanismus
The mechanism of action of DCPB is not fully understood, but it is believed to act through the inhibition of certain enzymes and signaling pathways in the body. DCPB has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that is involved in the production of inflammatory mediators. It has also been shown to inhibit the activation of nuclear factor-kappa B (NF-kB), a transcription factor that is involved in the regulation of inflammation and cell survival.
Biochemical and Physiological Effects
DCPB has been shown to have a number of biochemical and physiological effects in the body. It has been shown to reduce the production of inflammatory mediators, such as prostaglandins and cytokines. DCPB has also been shown to induce apoptosis, or programmed cell death, in cancer cells. Additionally, DCPB has been shown to have antioxidant properties, which may help to protect against oxidative stress and cellular damage.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using DCPB in lab experiments is its potent anti-inflammatory and anti-cancer properties. This makes it a promising candidate for the development of novel drugs and pharmaceuticals. However, one of the limitations of using DCPB is its potential toxicity. DCPB has been shown to have cytotoxic effects on certain cell types, which may limit its use in certain applications.
Zukünftige Richtungen
There are several future directions for research on DCPB. One area of interest is the development of novel drugs and pharmaceuticals based on DCPB. Researchers are also interested in further elucidating the mechanism of action of DCPB, as well as exploring its potential applications in other areas, such as neurodegenerative diseases and cardiovascular disease.
Conclusion
In conclusion, DCPB is a chemical compound that has been extensively studied for its potential applications in scientific research. It is synthesized through a multi-step process and has been shown to have potent anti-inflammatory and anti-cancer properties. DCPB has a number of biochemical and physiological effects in the body, and has both advantages and limitations for use in lab experiments. There are several future directions for research on DCPB, including the development of novel drugs and pharmaceuticals and further elucidation of its mechanism of action.
Synthesemethoden
DCPB is synthesized through a multi-step process that involves the use of 2-methoxy-4-methylphenol, 1,2-dichlorobenzene, and 4-bromobutyl-2-methoxyphenol as starting materials. The reaction is carried out in the presence of a base, such as potassium carbonate or sodium hydroxide, and a solvent, such as dimethyl sulfoxide or acetonitrile. The resulting product is purified through a series of chromatography steps to obtain pure DCPB.
Eigenschaften
IUPAC Name |
1,2-dichloro-3-[4-(2-methoxy-4-methylphenoxy)butoxy]benzene |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20Cl2O3/c1-13-8-9-15(17(12-13)21-2)22-10-3-4-11-23-16-7-5-6-14(19)18(16)20/h5-9,12H,3-4,10-11H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AGYRTEPFYDDLKO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)OCCCCOC2=C(C(=CC=C2)Cl)Cl)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20Cl2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
355.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![ethyl 4-[5-(4-methoxybenzylidene)-2,4-dioxo-1,3-thiazolidin-3-yl]butanoate](/img/structure/B4949224.png)
![N-[2-(1-piperidinyl)ethyl]-5-propyl-3-thiophenecarboxamide](/img/structure/B4949232.png)

![2-(1H-benzimidazol-1-ylmethyl)-N-{[1-(4-morpholinyl)cyclopentyl]methyl}-1,3-oxazole-4-carboxamide](/img/structure/B4949245.png)


![1-[5-(4-allyl-2-methoxyphenoxy)pentyl]-4-methylpiperidine oxalate](/img/structure/B4949260.png)
![ethyl 4-{3-[(4-chlorobenzyl)amino]-2,5-dioxo-1-pyrrolidinyl}benzoate](/img/structure/B4949267.png)



![N-methyl-1-{1-[(5-methyl-2-furyl)methyl]-4-piperidinyl}-N-({5-[(4-methyl-4H-1,2,4-triazol-3-yl)thio]-2-furyl}methyl)methanamine](/img/structure/B4949318.png)
